molecular formula C26H19BrClNO3 B12042902 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-83-9

2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12042902
CAS No.: 355421-83-9
M. Wt: 508.8 g/mol
InChI Key: AXCSKQJOWQLWAW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Esterification: The carboxyl group at the 4-position can be esterified using 2-(3,4-Dimethylphenyl)-2-oxoethyl alcohol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the quinoline ring or the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the quinoline core suggests potential interactions with biological macromolecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.

    6-Bromo-2-phenylquinoline: A structurally similar compound with potential biological activity.

Uniqueness

2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, as well as the ester functional group. These features may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

355421-83-9

Molecular Formula

C26H19BrClNO3

Molecular Weight

508.8 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19BrClNO3/c1-15-3-4-18(11-16(15)2)25(30)14-32-26(31)22-13-24(17-5-8-20(28)9-6-17)29-23-10-7-19(27)12-21(22)23/h3-13H,14H2,1-2H3

InChI Key

AXCSKQJOWQLWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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